

# An In-depth Technical Guide to Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | WAY-620445 |           |
| Cat. No.:            | B10815980  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, it was rationally designed to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] A key feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[3][5] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.

## **Chemical Structure and Properties**

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure incorporates a reactive acrylamide group which is crucial for its mechanism of action, allowing it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of mutant EGFR.[3][6][7]

## **Chemical Identifiers**



| Identifier  | Value                                                                                                                  |
|-------------|------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name  | N-(2-{INVALID-LINKamino}-4-methoxy-5-{[4-<br>(1-methyl-1H-indol-3-yl)pyrimidin-2-<br>yl]amino}phenyl)prop-2-enamide[8] |
| SMILES      | C=CC(=O)Nc1cc(Nc2nccc(-<br>c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[8<br>]                                              |
| InChI Key   | DUYJMQONPNNFPI-UHFFFAOYSA-N[8]                                                                                         |
| CAS Number  | 1421373-65-0[4][8]                                                                                                     |
| Other Names | AZD9291, Mereletinib[8]                                                                                                |

**Physicochemical Properties** 

| Property                       | -<br>Value                                    | Source |
|--------------------------------|-----------------------------------------------|--------|
| Molecular Formula              | C28H33N7O2                                    | [8]    |
| Molecular Weight               | 499.61 g/mol                                  | [8]    |
| cLogP                          | 4.487                                         | [9]    |
| Topological Polar Surface Area | 87.55 Ų                                       | [9]    |
| Solubility                     | Slightly soluble in water (3.1 mg/mL at 37°C) | [10]   |
| рКа                            | 9.5 (aliphatic amine), 4.4 (aniline)          | [10]   |

# Pharmacology Pharmacodynamics

Osimertinib is a potent and selective inhibitor of mutant EGFR.[11] It irreversibly binds to the kinase domain, preventing ATP from binding and thereby blocking EGFR autophosphorylation and the activation of downstream signaling pathways.[6][12] This action effectively halts the pro-survival and proliferative signals that drive tumor growth in EGFR-mutated cancers.[6][13]



The primary downstream cascades inhibited by Osimertinib are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation and survival.[6][13]



Click to download full resolution via product page

Osimertinib Inhibition of Mutant EGFR Signaling Pathways.

Osimertinib demonstrates high selectivity for mutant forms of EGFR over the wild-type receptor, which is a significant factor in its improved safety profile.[3]

| Target                 | IC50 (nM)  | Assay Type               |
|------------------------|------------|--------------------------|
| EGFR L858R/T790M       | ~1         | Recombinant Enzyme Assay |
| EGFR Exon 19 del/T790M | <15        | Cell-based Assay         |
| EGFR L858R             | ~12        | Recombinant Enzyme Assay |
| EGFR Exon 19 del       | <15        | Cell-based Assay         |
| Wild-Type EGFR         | 480 - 1865 | Cell-based Assay         |

Data compiled from multiple sources.[3][5] IC<sub>50</sub> values can vary based on specific assay conditions.

### **Pharmacokinetics**

Osimertinib exhibits linear pharmacokinetics, with dose-proportional increases in exposure observed across a range of 20-240 mg.[8]



| Parameter                                     | Value                                                    |
|-----------------------------------------------|----------------------------------------------------------|
| Bioavailability (Absolute)                    | 70% (90% CI: 67-73%)                                     |
| Time to Peak Plasma Conc. (T <sub>max</sub> ) | Median 6 hours (range 3-24 hours)                        |
| Protein Binding                               | Likely high (based on physicochemical properties)        |
| Volume of Distribution (Vss/F)                | 918 L                                                    |
| Metabolism                                    | Predominantly by CYP3A4 and CYP3A5 enzymes               |
| Major Metabolites                             | AZ5104 and AZ7550 (circulate at ~10% of parent exposure) |
| Elimination Half-life (t1/2)                  | Approximately 48 hours                                   |
| Clearance (CL/F)                              | 14.3 L/h                                                 |
| Excretion                                     | 68% in feces, 14% in urine                               |

Data compiled from multiple sources.[8][10][11]

## **Experimental Protocols**

Detailed methodologies are critical for the preclinical evaluation of TKIs like Osimertinib. Below are generalized protocols for key in vitro and in vivo assays.

# Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

This biochemical assay determines the direct inhibitory effect of Osimertinib on the enzymatic activity of purified, recombinant EGFR kinase domains. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Objective: To determine the IC<sub>50</sub> value of Osimertinib against specific EGFR mutations (e.g., L858R/T790M).

Materials:



- Recombinant human EGFR kinase (e.g., EGFR L858R/T790M)
- Osimertinib
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA)
- ATP
- Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate-reading luminometer

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Osimertinib in kinase assay buffer with a final DMSO concentration not exceeding 1%.
- Reaction Setup: In a 384-well plate, add 1  $\mu L$  of the diluted Osimertinib or vehicle control (DMSO).
- Enzyme Addition: Add 2 μL of diluted EGFR enzyme to each well.
- Initiate Reaction: Add 2  $\mu$ L of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the  $K_m$  for the specific enzyme.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.



- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (variable slope) to calculate the IC₅₀ value.

## **Protocol: Cell Viability Assay (Luminescence-based)**

This assay measures the cytotoxic or cytostatic effect of Osimertinib on cancer cell lines with defined EGFR mutation statuses. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Objective: To determine the IC<sub>50</sub> of Osimertinib in NSCLC cell lines (e.g., NCI-H1975: L858R/T790M).

#### Materials:

- NSCLC cell lines (e.g., NCI-H1975)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Osimertinib
- DMSO (vehicle control)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 μL of medium and incubate overnight.
- Compound Treatment: Prepare a serial dilution of Osimertinib in complete growth medium.
  Add 10 μL of the diluted compound or vehicle control to the appropriate wells.



- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Reagent Addition: Add 100 μL of CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of Osimertinib concentration and use a non-linear regression model to determine the IC<sub>50</sub> value.

## **Protocol: Western Blot for Phospho-EGFR Inhibition**

This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins like AKT.

Objective: To assess the dose-dependent inhibition of EGF-stimulated EGFR phosphorylation in cells treated with Osimertinib.

#### Materials:

- NSCLC cell line (e.g., HCC827: exon 19 del)
- Serum-free growth medium
- Osimertinib, EGF (ligand)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, PVDF membranes



- Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total
  Akt, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate and imaging system

#### Procedure:

- Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. The following day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
- Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Osimertinib (or DMSO vehicle) for 2 hours.
- Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
- Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
- Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate 20-30 μg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
  - Incubate with primary antibody against p-EGFR (1:1000 in 5% BSA/TBST) overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.







- Wash again and detect the signal using an ECL substrate and a digital imager.
- Stripping and Re-probing: To normalize the signal, strip the membrane and re-probe for total EGFR, total Akt, p-Akt, and finally a loading control like GAPDH.
- Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.





Click to download full resolution via product page

General workflow for the preclinical characterization of a kinase inhibitor.

## Conclusion



Osimertinib represents a paradigm of successful rational drug design in targeted cancer therapy. Its unique chemical structure enables a potent and highly selective covalent inhibition of clinically relevant EGFR mutations, leading to a robust pharmacological profile. This is characterized by high efficacy against mutant EGFR-driven tumors and a manageable safety profile attributable to its wild-type EGFR-sparing activity. The comprehensive data presented in this guide, from fundamental chemical properties to detailed experimental protocols, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]



- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Osimertinib (AZD9291)].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815980#compound-name-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com